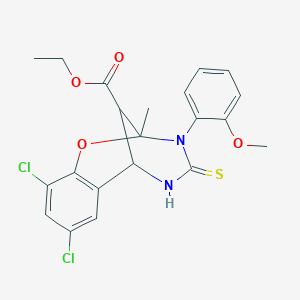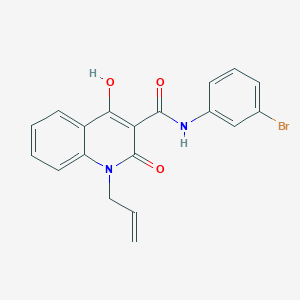![molecular formula C18H17N3O6S B11218913 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate](/img/structure/B11218913.png)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole moiety and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and bases like cesium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzisothiazole ring can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can produce a variety of ester derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have shown promise as enzyme inhibitors and receptor modulators. These properties make it a valuable tool in the study of biochemical pathways and drug development .
Medicine
Medically, this compound and its derivatives are being explored for their potential anti-inflammatory and anticancer activities. Their ability to interact with specific molecular targets makes them candidates for therapeutic development .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The benzisothiazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one
- 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
- 4H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
Compared to similar compounds, 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C18H17N3O6S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C18H17N3O6S/c1-12-11-13(7-8-15(12)21(23)24)18(22)27-10-4-9-19-17-14-5-2-3-6-16(14)28(25,26)20-17/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20) |
InChI Key |
HGPGGMHCXSNEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11218833.png)

![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218842.png)
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11218849.png)
![diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B11218881.png)
![4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11218887.png)
![4-butyl-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11218891.png)
![(Z)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11218897.png)


![6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218921.png)

![9-Chloro-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11218932.png)

